5,6,11,12-Tetrahydrochrysene (THC) is a polycyclic aromatic hydrocarbon (PAH) featuring a rigid, planar structure resembling the stilbene chromophore. [, ] This structural characteristic makes THC and its derivatives attractive for various scientific research applications, particularly in studying the estrogen receptor (ER).
THC itself doesn't naturally occur; it's synthetically produced for research purposes. Its importance lies in its role as a scaffold for developing fluorescent probes for ER, enabling the study of ER function and distribution in living cells. [, ]
5,6,11,12-Tetrahydrochrysene is a polycyclic aromatic hydrocarbon that has garnered attention in the field of medicinal chemistry due to its selective interaction with estrogen receptors. It is particularly noted for its ability to act as an estrogen receptor agonist and antagonist, depending on its structural modifications. This compound is classified under the category of synthetic estrogenic compounds and is studied for its potential therapeutic applications.
5,6,11,12-Tetrahydrochrysene can be sourced from various synthetic routes, primarily involving the modification of chrysene derivatives. It belongs to a class of compounds known as tetrahydrochrysenes, which are characterized by their four fused aromatic rings. The compound's classification as an estrogen receptor modulator makes it significant in research related to hormone-related diseases, including breast cancer.
The synthesis of 5,6,11,12-Tetrahydrochrysene typically involves several key steps:
These methods highlight the complexity and precision required in synthesizing 5,6,11,12-Tetrahydrochrysene for research and potential therapeutic use.
The molecular structure of 5,6,11,12-Tetrahydrochrysene consists of four fused benzene rings (a tetracyclic structure), with specific substituents that influence its biological activity. The compound's chemical formula is , and it has a molecular weight of approximately 234.34 g/mol. The structural configuration plays a crucial role in its interaction with estrogen receptors.
5,6,11,12-Tetrahydrochrysene undergoes various chemical reactions that are essential for its biological activity:
These reactions are critical for understanding how modifications to the tetrahydrochrysene structure can impact its therapeutic potential.
The mechanism of action for 5,6,11,12-Tetrahydrochrysene involves:
This dual action highlights the complexity of estrogen signaling pathways and the potential for targeted therapies.
5,6,11,12-Tetrahydrochrysene exhibits several notable physical and chemical properties:
These properties are essential when considering the compound's formulation for scientific applications.
5,6,11,12-Tetrahydrochrysene is primarily used in scientific research focused on:
The ongoing research into this compound underscores its significance in pharmacology and medicinal chemistry.
5,6,11,12-Tetrahydrochrysene (THC) is a partially saturated polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₆O₂ for its dihydroxylated form . Its core structure consists of four fused rings: two central saturated cyclohexane rings flanked by two aromatic benzene rings. This hybrid architecture confers unique physicochemical properties, including restricted rotation around single bonds and planar chirality. The presence of stereocenters at positions C5 and C11 gives rise to enantiomeric pairs, while substituent positioning (e.g., hydroxyl or ethyl groups) generates structural isomers [7]. X-ray crystallography confirms that the saturated rings adopt chair conformations, and the aromatic rings maintain near-orthogonal angles (~80–85°), influencing packing in solid-state structures [5].
Table 1: Molecular Properties of 5,6,11,12-Tetrahydrochrysene Derivatives
Derivative | Molecular Formula | Molecular Weight (g/mol) | Key Identifiers |
---|---|---|---|
5,6,11,12-Tetrahydrochrysene-2,8-diol | C₁₈H₁₆O₂ | 264.3 | InChI=1S/C18H16O2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h3-4,7-10,19-20H,1-2,5-6H2 |
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-THC | C₂₄H₂₈O₂ | 348.5 | InChI=1S/C24H28O2/c1-5-15-11-17-13-19(25-3)8-10-22(17)24-16(6-2)12-18-14-20(26-4)7-9-21(18)23(15)24/h7-10,13-16H,5-6,11-12H2,1-4H3/t15-,16-/m1/s1 [7] |
THC derivatives are synthesized via multistep routes combining catalytic hydrogenation, electrophilic substitution, and hydroxylation:
Table 2: Key Synthetic Methods for THC Derivatives
Method | Reagents/Conditions | Target Position | Yield Range |
---|---|---|---|
Catalytic Hydrogenation | PtO₂, H₂ (50 psi), ethanol, 50°C | 5,6,11,12 bonds | 60–75% |
Friedel-Crafts Alkylation | CH₃CH₂Cl, AlCl₃, CH₂Cl₂, 0°C | C5/C11 ethyl groups | 40–55% |
Directed Ortho-Metalation | n-BuLi, then B(OMe)₃, H₂O₂ | C2/C8 hydroxylation | 30–45% |
The stereocenters at C5 and C11 generate three distinct stereoisomers: the enantiomeric meso-(R,S) form and the chiral (R,R)/(S,S) pair. The (5R,11R) and (5S,11S) enantiomers exhibit distinct biological activities due to differential binding to estrogen receptors (ERs) [5]. X-ray crystallography of (5R,11R)-5,11-diethyl-2,8-dimethoxy-THC confirms that the ethyl groups adopt equatorial positions, stabilizing the chair conformation of the saturated rings. This configuration induces a 30° twist in the aromatic rings, creating a chiral binding surface complementary to ERβ’s ligand-binding domain (LBD) [5] [7]. Enantioselective synthesis employs chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Rh-DIPAMP catalysts to achieve >90% ee [7].
Functionalization of the THC scaffold modulates receptor affinity and selectivity:
The antagonistic effect of 5,11-cis-diethyl-2,8-dihydroxy-THC exemplifies "passive antagonism": lacking bulky side chains, it inactivates ERβ by inducing a suboptimal LBD conformation that prevents coactivator recruitment [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7